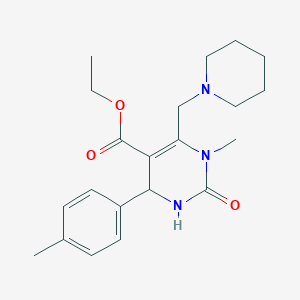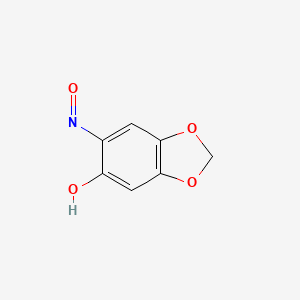![molecular formula C17H20N4O4 B15002884 3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002884.png)
3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE is a compound that features a 1,2,4-oxadiazole ring, a cyclopropyl group, and an ethoxybenzamide moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Preparation Methods
The synthesis of N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Chemical Reactions Analysis
N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include manganese dioxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the oxadiazole ring or the ethoxybenzamide moiety .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, derivatives of the 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Additionally, these derivatives have been explored as agents for the treatment of age-related diseases, antimicrobials, and novel classes of peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists . Beyond medicinal applications, 1,2,4-oxadiazoles are utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Mechanism of Action
The mechanism of action of N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, derivatives of the 1,2,4-oxadiazole ring have been shown to inhibit human carbonic anhydrase isoforms, which play a role in cancer cell proliferation . The compound may also interact with other molecular targets, such as peroxisome proliferator-activated receptors, to exert its effects .
Comparison with Similar Compounds
N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE can be compared with other similar compounds that feature the 1,2,4-oxadiazole ring. Some of these similar compounds include ataluren, used for the treatment of Duchenne muscular dystrophy, and azilsartan, applied for hypertension medication
Properties
Molecular Formula |
C17H20N4O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-cyclopropyl-N-[2-[(4-ethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-2-24-13-7-5-12(6-8-13)15(22)18-9-10-19-16(23)17-20-14(21-25-17)11-3-4-11/h5-8,11H,2-4,9-10H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
YLKREDGZXXFNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R)-N-(1,3-benzodioxol-5-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B15002804.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002811.png)
![3',5-Dimethyl-8'-nitro-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B15002814.png)

![6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B15002818.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B15002827.png)

![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-fluorobenzamide](/img/structure/B15002851.png)
![6-[(Pyridin-3-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile](/img/structure/B15002858.png)
![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002867.png)


![N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B15002897.png)
![4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine](/img/structure/B15002904.png)
